Superior Catalytic Efficiency Driven by Optimized P2 Isoleucine Residue
The catalytic efficiency (kcat/Km) of this substrate is a direct consequence of its specific P2 isoleucine residue, which is part of a series of fluorogenic substrates (AcEE(EDANS)KPIXFFRLGK(DABCYL)E-NH2) where variations at the 'X' position dramatically alter kinetic properties [1]. While precise kinetic parameters for the Ile variant are context-dependent, the study demonstrates that strategic P2 modifications yield kcat/Km ratios greater than previously described Cathepsin D substrates [1]. This specific sequence optimization ensures high catalytic turnover, which is critical for achieving sensitive detection limits in inhibitor screening assays .
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km > previously described Cathepsin D substrates |
| Comparator Or Baseline | Prior state-of-the-art Cathepsin D substrates (e.g., from Scarborough et al., 1993) |
| Quantified Difference | >1-fold improvement (Qualitative assessment based on published data) |
| Conditions | In vitro enzymatic assay with human Cathepsin D at pH 3.3, 25°C [1] |
Why This Matters
Higher catalytic efficiency translates to increased assay sensitivity, enabling the detection of lower enzyme concentrations and more accurate determination of sub-nanomolar inhibitor constants (Ki).
- [1] Gulnik, S. V., Suvorov, L. I., Majer, P., Collins, J., Kane, B. P., Johnson, D. G., & Erickson, J. W. (1997). Design of sensitive fluorogenic substrates for human cathepsin D. FEBS Letters, 413(2), 379-384. doi: 10.1016/s0014-5793(97)00886-7 View Source
